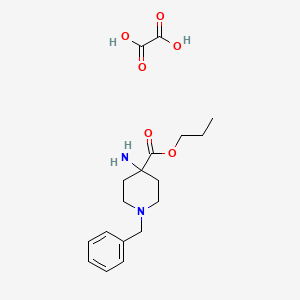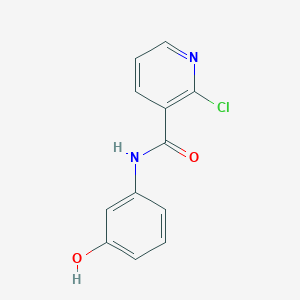
1-Prop-2-enylquinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-enylquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . The structure of this compound consists of a quinazoline core with a prop-2-enyl group attached at the first position and dione functionalities at the second and fourth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Prop-2-enylquinazoline-2,4-dione can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with carbon dioxide in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) under atmospheric pressure . Another method includes the reaction of anthranilic acids with isocyanates, followed by treatment with potassium cyanate . Additionally, microwave-assisted reactions and metal-catalyzed reactions have been employed to synthesize quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. For example, the use of sodium silicate and SnFe2O4 nanoparticles in a four-component reaction has been reported to yield quinazoline-2,4-dione derivatives with high efficiency . This method offers advantages such as high yields, simple procedures, and easy work-up.
Análisis De Reacciones Químicas
Types of Reactions
1-Prop-2-enylquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups.
Substitution: The prop-2-enyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazoline-2,4-dione derivatives with different functional groups, which can exhibit enhanced pharmacological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Prop-2-enylquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase by binding to their active sites, thereby preventing the breakdown of carbohydrates . Additionally, the compound’s anticancer activity is attributed to its ability to interfere with cell proliferation pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Prop-2-enylquinazoline-2,4-dione include:
Quinazoline-2,4-dione: The parent compound with similar pharmacological properties.
3-Substituted quinazoline-2,4-diones: Compounds with various substituents at the third position, exhibiting different biological activities.
Quinazoline-4(3H)-one: A related compound with a single carbonyl group at the fourth position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-enyl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug development .
Propiedades
Número CAS |
57397-85-0 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-prop-2-enylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(14)12-11(13)15/h2-6H,1,7H2,(H,12,14,15) |
Clave InChI |
IUUXJSIALIHHCB-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C2=CC=CC=C2C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)

![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)


![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)






